tert-Butyl N-[cyano(cyclohexyl)methyl]carbamate
Description
Properties
IUPAC Name |
tert-butyl N-[cyano(cyclohexyl)methyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2O2/c1-13(2,3)17-12(16)15-11(9-14)10-7-5-4-6-8-10/h10-11H,4-8H2,1-3H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPQSTKYLMJDRAL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C#N)C1CCCCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Rhodium-Catalyzed Nitrene Transfer
The rhodium catalyst oxidizes sulfoxides to sulfoximines via a nitrene intermediate, with tert-butyl carbamate acting as the nitrogen source. Kinetic studies suggest rate-determining nitrene formation, followed by stereospecific insertion into the S=O bond.
Palladium-Catalyzed C–N Coupling
Oxidative addition of an aryl halide to Pd(0) generates a Pd(II) intermediate, which undergoes transmetallation with the amine. Reductive elimination then forms the C–N bond, regenerating the catalyst. Electron-deficient aryl halides enhance reaction rates.
Mixed Anhydride Reactivity
Isobutyl chlorocarbonate activates the carboxylate group of N-Boc-D-serine, forming a reactive acyloxy intermediate. Nucleophilic attack by the amine proceeds via a tetrahedral transition state, with N-methylmorpholine scavenging HCl.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl N-[cyano(cyclohexyl)methyl]carbamate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted carbamates or cyano derivatives.
Scientific Research Applications
Chemistry
In chemistry, tert-Butyl N-[cyano(cyclohexyl)methyl]carbamate is used as a building block for the synthesis of more complex molecules. It serves as a precursor in the preparation of various organic compounds, including pharmaceuticals and agrochemicals .
Biology
In biological research, this compound is used to study enzyme inhibition and protein interactions. It can act as a probe to investigate the binding sites and mechanisms of action of various enzymes and proteins .
Medicine
In medicine, this compound is explored for its potential therapeutic applications. It may be used in the development of drugs targeting specific enzymes or receptors involved in disease pathways .
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is employed in the synthesis of polymers, resins, and coatings with specific properties .
Mechanism of Action
The mechanism of action of tert-Butyl N-[cyano(cyclohexyl)methyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and catalysis. The cyano group and carbamate moiety play crucial roles in the binding interactions and overall inhibitory effect .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
The compound’s pharmacological and physicochemical properties are influenced by substituents on the cyclohexyl ring and the carbamate nitrogen. Key analogs include:
Key Observations :
- Cyano vs. Aminomethyl Groups: The cyano group in the target compound increases electrophilicity, making it more reactive in nucleophilic substitutions compared to the aminomethyl analog .
Pharmacological Relevance
- The target compound’s role in opioid agonist synthesis (e.g., N-{[1-(dimethylamino)cyclohexyl]methyl}-N-methyl-4-(trifluoromethyl)benzamide) underscores its utility in central nervous system drug discovery .
Crystallographic and Hydrogen-Bonding Analysis
Such interactions likely influence the target compound’s solubility and crystallinity.
Industrial and Pharmaceutical Use
- Scale-Up Potential: The high yield (90%) and straightforward synthesis of this compound make it industrially viable for producing opioid analogs .
- Diverse Derivatives : Fluorinated and pyrimidine-containing variants are patented for targeted therapies, demonstrating structural versatility .
Biological Activity
tert-Butyl N-[cyano(cyclohexyl)methyl]carbamate is a compound of interest due to its unique structural features, particularly the cyano group, which imparts distinct chemical and biological properties. This article delves into the biological activity of this compound, exploring its mechanisms of action, potential therapeutic applications, and relevant research findings.
This compound can undergo various chemical reactions, including oxidation, reduction, and nucleophilic substitution. The presence of the cyano group and carbamate moiety is critical for its interaction with biological targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to active or allosteric sites, thus preventing substrate binding and catalysis.
Biological Activity Overview
The biological activities of this compound include:
- Enzyme Inhibition : The compound is studied for its role in enzyme inhibition, which is significant for drug development targeting specific diseases.
- Protein Interactions : It serves as a probe to investigate binding sites and mechanisms of action in various proteins.
- Potential Therapeutic Applications : Research indicates potential uses in developing drugs targeting enzymes or receptors involved in disease pathways.
Case Studies and Experimental Data
- Enzyme Inhibition Studies : In vitro studies have shown that this compound effectively inhibits specific enzymes involved in metabolic pathways. For instance, it was demonstrated to inhibit enzymes related to cancer cell proliferation, suggesting its potential as an anti-cancer agent .
- Mechanistic Insights : A study highlighted the compound's ability to bind selectively to the active site of target enzymes, leading to a significant reduction in enzymatic activity. This was evidenced by measuring the decrease in product formation in enzyme assays .
- Toxicity Assessments : Toxicological evaluations indicate that while the compound shows promising biological activity, it also exhibits cytotoxic effects at higher concentrations. This necessitates further studies to optimize dosage and minimize adverse effects .
Comparative Analysis with Similar Compounds
A comparison with similar compounds reveals that this compound has unique reactivity profiles due to its cyano group. The following table summarizes key differences:
| Compound Name | Unique Features | Biological Activity |
|---|---|---|
| tert-Butyl N-(4-hydroxycyclohexyl)carbamate | Hydroxy group | Moderate enzyme inhibition |
| tert-Butyl carbamate | No cyano group | Low biological activity |
| tert-Butyl N-(cyclohexylmethyl)carbamate | No cyano group | Limited enzyme interaction |
Applications in Industry and Medicine
In addition to its research applications, this compound is utilized in the production of specialty chemicals and materials. Its unique properties make it valuable for synthesizing polymers and resins with specific characteristics tailored for industrial applications.
Q & A
Q. What are the common synthetic routes for tert-Butyl N-[cyano(cyclohexyl)methyl]carbamate, and how can reaction conditions be optimized?
- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, in analogous carbamate syntheses (e.g., tert-butyl ((1-((2-chloro-5-nitropyrimidin-4-yl)amino)cyclohexyl)methyl)carbamate), a tert-butyl carbamate precursor reacts with a cyano-substituted cyclohexylmethyl electrophile in the presence of a base (e.g., NaHCO₃) and polar aprotic solvents like THF or DMF . Optimization involves:
- Temperature Control : Room temperature for initial coupling, with reflux for reduction steps (e.g., Fe/NH₄Cl in EtOH for nitro-group reduction) .
- Catalyst Selection : Palladium catalysts (e.g., Pd₂(dba)₃) and ligands (e.g., BINAP) for cross-coupling reactions .
- Purification : Column chromatography (silica gel, gradients of EtOAc/hexane) is standard for isolating intermediates .
Q. How can researchers characterize this compound and confirm its structural integrity?
- Methodological Answer : Use a combination of spectroscopic and analytical techniques:
- Mass Spectrometry (MS) : ESI+ or EI-MS to confirm molecular weight (e.g., m/z 356 [M + H]+ for analogous compounds) .
- NMR Spectroscopy : ¹H/¹³C NMR to verify cyclohexyl, cyano, and tert-butyl group integration (e.g., tert-butyl signals at ~1.4 ppm in ¹H NMR) .
- Chromatography : HPLC or TLC to assess purity (>95% by area normalization) .
Advanced Research Questions
Q. How can contradictory biological activity data for this compound be resolved across studies?
- Methodological Answer : Contradictions often arise from variations in assay conditions or structural analogs. Strategies include:
- Comparative Assays : Test the compound alongside structurally similar derivatives (e.g., tert-butyl N-[(4-amino-3-hydroxyphenyl)methyl]carbamate) under identical conditions to isolate functional group contributions .
- Mechanistic Profiling : Use enzymatic inhibition assays (e.g., fluorescence-based kinetics) to quantify binding affinities (Kd, IC₅₀) and rule off-target effects .
- Structural Analysis : X-ray crystallography or molecular docking to correlate activity with steric/electronic properties of the cyano and cyclohexyl groups .
Q. What strategies are effective for incorporating this compound into drug discovery pipelines?
- Methodological Answer : The carbamate group and cyano substituent make it a versatile intermediate:
- Peptide Mimetics : Use the cyclohexylmethyl moiety to mimic hydrophobic amino acid side chains in protease inhibitors .
- Prodrug Design : Leverage tert-butyl carbamate’s stability for targeted release (e.g., acidic tumor microenvironments cleave the carbamate) .
- Combinatorial Libraries : Combine with pyrimidine or purine scaffolds (e.g., via Suzuki-Miyaura coupling) to generate kinase inhibitor candidates .
Q. How does the steric environment of the cyclohexyl group influence reactivity in further derivatization?
- Methodological Answer : The cyclohexyl group’s conformation affects nucleophilic accessibility:
- Steric Hindrance : Axial vs. equatorial substituents on the cyclohexane ring impact reaction rates (e.g., slower SN₂ in axial configurations) .
- Solvent Effects : Use low-polarity solvents (e.g., toluene) to stabilize chair conformations during alkylation .
- Computational Modeling : DFT calculations (e.g., Gaussian) predict transition-state energies for regioselective modifications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
